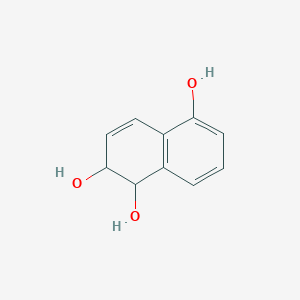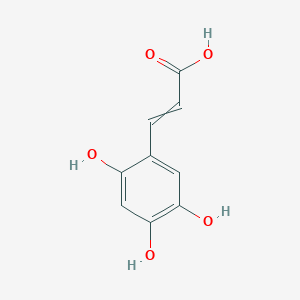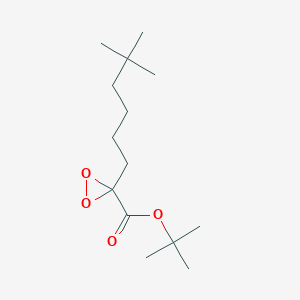
Epilotaustralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epilotaustralin is a cyanogenic glycoside found in various plant species, including cereals and cereal products. It is an epimer of lotaustralin, differing in the spatial arrangement of atoms around the chiral center. Cyanogenic glycosides are known for their ability to release hydrogen cyanide upon hydrolysis, which serves as a defense mechanism against herbivores .
準備方法
Epilotaustralin can be isolated from natural sources such as Triticum monococcum (wheat) through chromatographic techniques . Synthetic routes for this compound involve the glycosylation of 2-methylbutyronitrile with glucose derivatives under specific reaction conditions.
化学反応の分析
Epilotaustralin undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common but can be induced under specific conditions to modify the glycoside moiety.
Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions are hydrogen cyanide and various ketones or aldehydes .
科学的研究の応用
Epilotaustralin has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyanogenic glycosides and their hydrolysis products.
Biology: Researchers investigate its role in plant defense mechanisms and its impact on herbivores.
Industry: Its presence in food products is monitored to ensure safety and compliance with health regulations.
作用機序
The primary mechanism of action of epilotaustralin involves its hydrolysis to release hydrogen cyanide, a potent inhibitor of cellular respiration. Hydrogen cyanide binds to cytochrome c oxidase in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cellular hypoxia . This mechanism is crucial for its role as a plant defense compound.
類似化合物との比較
Epilotaustralin is similar to other cyanogenic glycosides such as:
Lotaustralin: Its epimer, differing only in the spatial arrangement around the chiral center.
Linamarin: Another cyanogenic glycoside found in cassava and other plants.
Amygdalin: Found in almonds and apricot seeds, known for its controversial use in cancer treatment.
This compound’s uniqueness lies in its specific occurrence in certain cereals and its distinct stereochemistry compared to its epimers .
特性
CAS番号 |
55758-42-4 |
|---|---|
分子式 |
C11H19NO6 |
分子量 |
261.27 g/mol |
IUPAC名 |
(2S)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |
InChI |
InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11+/m1/s1 |
InChIキー |
WEWBWVMTOYUPHH-UUFBCVLASA-N |
異性体SMILES |
CC[C@@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
正規SMILES |
CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)



![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)

![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)



